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Compound of Interest

Compound Name: 7-Methyl-2-azaspiro[4.5]decane

CAS No.: 1249045-28-0

Cat. No.: B1428103

Get Quote

Executive Summary & Molecule Profile
Target Molecule: 7-Methyl-2-azaspiro[4.5]decane CAS Registry Number: (Analogous to 2-

azaspiro[4.5]decane: 176-63-6) Core Scaffold: Spiro[4.5]decane (Cyclohexane spiro-fused to

Pyrrolidine) Key Structural Feature: A spiro-quaternary carbon at position 5 (IUPAC) connecting

a saturated 6-membered ring and a 5-membered nitrogen heterocycle.[1]

This guide details the synthetic pathways for 7-methyl-2-azaspiro[4.5]decane, a structural

analog of the gabapentinoid lactam and a valuable scaffold in medicinal chemistry for

restricting conformational freedom in GPCR ligands. The presence of the methyl group at the

C7 position (beta to the spiro junction on the cyclohexane ring) introduces chirality and

diastereomeric complexity that requires precise synthetic planning.

Retrosynthetic Logic
The construction of the spiro-pyrrolidine system is best achieved by disconnecting the amide

bond of the corresponding lactam (3-one) or by disconnecting the spiro-carbon itself.

Disconnection A (Lactamization): Traces back to a
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-amino ester.

Disconnection B (C-C Bond Formation): Traces back to 3-methylcyclohexanone via

Knoevenagel/Michael sequences.

7-Methyl-2-azaspiro[4.5]decaneLactam Intermediate
(7-Methyl-2-azaspiro[4.5]decan-3-one)

Amide Reduction
(LiAlH4)1-(Nitromethyl)-3-methyl-

cyclohexaneacetic acid ethyl ester

Reductive Cyclization
(H2, Raney Ni)3-Methylcyclohexanone

(Starting Material)

Michael Addn / Knoevenagel
(EtO2CCH2CN / MeNO2)

Click to download full resolution via product page

Caption: Retrosynthetic analysis revealing the 3-methylcyclohexanone precursor via the Nitro-

Ester pathway.

Primary Pathway: The Nitro-Ester Reductive
Cyclization
This is the most robust, scalable "Process Chemistry" route. It avoids the use of highly toxic

cyanides (HCN) associated with the Strecker/Gabapentin routes and builds the pyrrolidine ring

in a single reductive step from a nitro-ester intermediate. This method is adapted from the

Fukuyama synthesis of FR901483.

Phase 1: Construction of the Spiro-Precursor
Starting Material: 3-Methylcyclohexanone (commercially available, chiral). Reagents: Ethyl

cyanoacetate, Ammonium acetate, Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Step 1.1: Knoevenagel Condensation
The reaction of 3-methylcyclohexanone with ethyl cyanoacetate yields the

-unsaturated ester.

Protocol: Reflux 3-methylcyclohexanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene

with catalytic ammonium acetate (0.1 eq) and acetic acid (0.1 eq) under Dean-Stark

conditions to remove water.

Key Insight: The methyl group at C3 creates asymmetry. The exocyclic double bond will form

a mixture of E/Z isomers, but this geometry is destroyed in the subsequent Michael addition,
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making separation unnecessary at this stage.

Step 1.2: Michael Addition of Nitromethane
The conjugate addition of nitromethane establishes the quaternary spiro center.

Protocol: Treat the unsaturated ester from Step 1.1 with nitromethane (5-10 eq, used as

solvent/reactant) and a base like DBU (1.1 eq) or Tetrabutylammonium fluoride (TBAF). Heat

to 60-70°C.

Mechanism: The nitronate anion attacks the

-carbon (the ring carbon).

Product: Ethyl 2-cyano-2-(1-(nitromethyl)-3-methylcyclohexyl)acetate.

Critical Control Point (Stereochemistry): The nitromethane nucleophile will preferentially

attack from the equatorial face to avoid the axial strain, but the existing methyl group at C3

(beta position) will influence the facial selectivity. Expect a mixture of diastereomers

(cis/trans relative to the methyl group).

Phase 2: Ring Closure and Reduction
Reagents: Raney Nickel (or Pd/C), Hydrogen gas (50-100 psi), Lithium Aluminum Hydride

(LAH).

Step 2.1: Reductive Cyclization (Lactam Formation)
Hydrogenation converts the nitro group to a primary amine, which spontaneously attacks the

neighboring ethyl ester (intramolecular aminolysis) to form the lactam.

Protocol: Dissolve the nitro-cyano-ester in Ethanol. Add Raney Nickel (approx 20 wt%).

Pressurize with

(50 psi) at 50°C for 12 hours.

Observation: The cyano group is often stable or reduces to the aminomethyl side product

depending on catalyst activity. However, in this specific substrate, the nitro group reduces
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much faster. The resulting amine cyclizes to form 7-methyl-2-azaspiro[4.5]decan-3-one-4-

carbonitrile.

Decyanation (Optional but recommended): The nitrile group at position 4 (on the pyrrolidone

ring) can be removed via hydrolysis and decarboxylation (heating in concentrated HCl)

followed by re-lactamization, or by reductive decyanation if using specific conditions.

Simplification: Using the Ethyl 1-cyclohexenylacetate precursor (without the cyano group) is

harder to synthesize. The cyano group activates the Knoevenagel step.

Step 2.2: Global Reduction to the Amine
Protocol: Suspend the lactam (7-methyl-2-azaspiro[4.5]decan-3-one) in anhydrous THF. Add

LiAlH4 (2.5 eq) carefully at 0°C. Reflux for 4-6 hours. Quench with Fieser workup (

, 15% NaOH,

).

Purification: The secondary amine product is basic. Purify via acid-base extraction or cation-

exchange chromatography.

Secondary Pathway: The "Gabapentin-Analog"
Route (Cyanide Method)
This route mimics the industrial synthesis of Gabapentin. It is historically significant and highly

reliable but requires handling cyanide salts.

Workflow
Condensation: 3-Methylcyclohexanone + Ethyl Cyanoacetate

Unsaturated Cyanoester.

Michael Addition (Cyanide): Treat with KCN in Ethanol/Water.

Result: Ethyl 2,2-dicyano-2-(3-methylcyclohexyl)acetate? No, the cyanide adds to the ring

carbon.

Correct Structure: Ethyl (1-cyano-3-methylcyclohexyl)cyanoacetate.
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Hydrolysis & Decarboxylation: Acidic hydrolysis (Conc. HCl, reflux) converts both nitriles to

carboxylic acids and hydrolyzes the ester. The gem-dicarboxylic acid on the side chain

decarboxylates.

Intermediate: 1-(Aminomethyl)-3-methylcyclohexaneacetic acid (after hydrogenation of the

nitrile).

Wait: Acid hydrolysis converts Nitrile

Acid.

Correct Sequence: Hydrolysis yields 1-carboxy-3-methylcyclohexaneacetic acid.

Conversion to Amine: This route typically requires converting one acid to an amine

(Curtius) or dehydrating to the anhydride, forming the imide, and doing a Hofmann

Rearrangement.

Hofmann Rearrangement (The Industrial Standard):

Convert 1,1-diacetic acid derivative to the cyclic anhydride.

React with Ammonia

Mono-amide.

Treat with NaOBr (Hofmann)

Rearrangement to primary amine.

Cyclization

Lactam.

Comparison: The Hofmann route is longer but establishes the carboxylic acid chain cleanly.

The Nitro-ester route (Pathway 1) is more convergent for laboratory scale.

Experimental Data Summary
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Parameter
Nitro-Ester Route
(Pathway 1)

Gabapentin/Hofmann
Route (Pathway 2)

Step Count 3 Linear Steps 5-6 Linear Steps

Atom Economy High Lower (Loss of CO2, Br)

Safety Profile
Moderate (Nitromethane is

flammable)

Low (Requires KCN and

Bromine)

Stereocontrol Low (Diastereomeric mixture) Low (Diastereomeric mixture)

Key Intermediate Nitro-ester 1,1-Diacetic acid anhydride

Yield (Est.) 45-55% Overall 30-40% Overall

Detailed Protocol: Nitro-Ester Route (Step 1 & 2)
Step 1: Preparation of Ethyl 2-cyano-2-(3-methylcyclohexylidene)acetate

Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

Charge 3-methylcyclohexanone (11.2 g, 100 mmol), ethyl cyanoacetate (12.4 g, 110 mmol),

ammonium acetate (0.77 g, 10 mmol), acetic acid (0.6 g, 10 mmol), and Toluene (150 mL).

Reflux for 12 hours, monitoring water collection in the trap.

Cool to RT, wash with water (2 x 50 mL) and brine. Dry over

and concentrate in vacuo.

Yield: Expect ~90% as a pale yellow oil.

Step 2: Michael Addition & Cyclization

Dissolve the crude oil from Step 1 in Nitromethane (50 mL).

Add DBU (16.7 g, 110 mmol) dropwise at 0°C (Exothermic!).

Warm to 60°C and stir for 4 hours. Monitor by TLC (disappearance of olefin).
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Concentrate to remove excess nitromethane. Dilute with EtOAc, wash with 1N HCl (to

remove DBU), then brine.

Hydrogenation: Dissolve the residue in Ethanol (200 mL). Add Raney Nickel (approx 2 g of

slurry, washed).

Hydrogenate at 50 psi / 50°C for 24 hours.

Filter catalyst through Celite. Concentrate filtrate.

Crystallization: The lactam often crystallizes from Ether/Hexanes.

3-Methylcyclohexanone
+ Ethyl Cyanoacetate

Unsaturated Cyanoester
(Knoevenagel Product)

NH4OAc, AcOH, Toluene, Reflux

Nitro-Cyano-Ester
(Michael Adduct)

MeNO2, DBU, 60°C

7-Methyl-2-azaspiro[4.5]decan-3-one
(Cyclized Lactam)

H2, Raney Ni, EtOH
(Reductive Cyclization)

7-Methyl-2-azaspiro[4.5]decane
(Final Amine)

LiAlH4, THF, Reflux

Click to download full resolution via product page

Caption: Step-by-step reaction workflow for the synthesis of 7-methyl-2-azaspiro[4.5]decane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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